4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946241-33-4
VCID: VC11884864
InChI: InChI=1S/C24H34N4O3S/c1-26-13-15-28(16-14-26)24(20-6-11-23-19(17-20)5-4-12-27(23)2)18-25-32(29,30)22-9-7-21(31-3)8-10-22/h6-11,17,24-25H,4-5,12-16,18H2,1-3H3
SMILES: CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C
Molecular Formula: C24H34N4O3S
Molecular Weight: 458.6 g/mol

4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

CAS No.: 946241-33-4

Cat. No.: VC11884864

Molecular Formula: C24H34N4O3S

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide - 946241-33-4

Specification

CAS No. 946241-33-4
Molecular Formula C24H34N4O3S
Molecular Weight 458.6 g/mol
IUPAC Name 4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C24H34N4O3S/c1-26-13-15-28(16-14-26)24(20-6-11-23-19(17-20)5-4-12-27(23)2)18-25-32(29,30)22-9-7-21(31-3)8-10-22/h6-11,17,24-25H,4-5,12-16,18H2,1-3H3
Standard InChI Key POWHWRQUTMEBQC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C
Canonical SMILES CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C

Introduction

The compound 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide represents a complex organic molecule with potential applications in pharmaceutical and biochemical research. This article provides an in-depth exploration of its chemical properties, synthesis pathways, and potential biological activities.

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions typically used in medicinal chemistry. While specific details are not fully available, the general steps likely include:

  • Formation of the Tetrahydroquinoline Core:

    • This step may involve cyclization reactions using quinoline derivatives or precursors like anilines and aldehydes.

  • Introduction of the Piperazine Moiety:

    • The piperazine ring can be introduced via nucleophilic substitution or reductive amination.

  • Attachment of the Sulfonamide Group:

    • Sulfonamide groups are often added through reactions between sulfonyl chlorides and amines.

  • Methoxylation of the Benzene Ring:

    • The methoxy group is typically introduced using methylating agents such as dimethyl sulfate or methyl iodide.

This synthesis strategy ensures the preservation of functional groups critical for bioactivity.

Biological Activity and Applications

Sulfonamide-containing compounds are widely studied for their pharmacological properties. While specific data on this compound is limited, similar structures suggest potential activities such as:

  • Antimicrobial Activity:

    • Sulfonamides are well-known for their antibacterial properties by inhibiting folate synthesis in bacteria.

  • Kinase Inhibition:

    • Compounds with tetrahydroquinoline scaffolds have been shown to inhibit protein kinases, which are critical in cell signaling pathways.

  • Anti-inflammatory Potential:

    • Piperazine derivatives often exhibit anti-inflammatory effects due to their interaction with immune pathways.

  • Cancer Research:

    • Sulfonamide-based compounds have been explored for anticancer activity by targeting tumor-specific enzymes or receptors .

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR can verify the chemical environment of atoms within the molecule.

  • Mass Spectrometry (MS):

    • Used to determine molecular weight and confirm molecular formula.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as sulfonamides (characteristic peaks around 1150–1350 cm⁻¹).

  • X-ray Crystallography:

    • Provides detailed three-dimensional structural information when crystalline samples are available.

Potential Limitations and Challenges

Despite its promising features, challenges exist in studying this compound:

  • Synthetic Complexity:

    • Multi-step synthesis may limit large-scale production.

  • Limited Data on Bioactivity:

    • Further experimental validation is required to confirm its pharmacological effects.

  • Toxicity Concerns:

    • As with many sulfonamides, potential side effects such as hypersensitivity reactions need evaluation.

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